molecular formula C45H77O6- B14579975 3,4-Bis[(octadecyloxy)carbonyl]benzoate CAS No. 61126-89-4

3,4-Bis[(octadecyloxy)carbonyl]benzoate

Cat. No.: B14579975
CAS No.: 61126-89-4
M. Wt: 714.1 g/mol
InChI Key: BBLFFWBFWKPELN-UHFFFAOYSA-M
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Description

3,4-Bis[(octadecyloxy)carbonyl]benzoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(octadecyloxy)carbonyl]benzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with octadecanol in the presence of a suitable catalyst. The reaction can be carried out under acidic conditions using sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The esterification process can be optimized by adjusting the molar ratios of reactants, reaction temperature, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(octadecyloxy)carbonyl]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid can be used to facilitate the transesterification reaction.

Major Products Formed

    Hydrolysis: 3,4-Dihydroxybenzoic acid and octadecanol.

    Reduction: 3,4-Bis[(octadecyloxy)methyl]benzoate.

    Transesterification: A new ester and alcohol, depending on the reactants used.

Scientific Research Applications

3,4-Bis[(octadecyloxy)carbonyl]benzoate has several applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its potential as a surfactant or emulsifier in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of 3,4-Bis[(octadecyloxy)carbonyl]benzoate is primarily related to its ability to interact with lipid membranes due to its amphiphilic structure. The long alkyl chains allow the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of active pharmaceutical ingredients across biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis[(octadecyloxy)carbonyl]benzoate is unique due to its specific ester structure and long alkyl chains, which confer distinct physical and chemical properties. Its ability to act as an amphiphilic molecule makes it particularly valuable in applications requiring interaction with lipid membranes, such as drug delivery and cosmetic formulations.

Properties

CAS No.

61126-89-4

Molecular Formula

C45H77O6-

Molecular Weight

714.1 g/mol

IUPAC Name

3,4-bis(octadecoxycarbonyl)benzoate

InChI

InChI=1S/C45H78O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-50-44(48)41-36-35-40(43(46)47)39-42(41)45(49)51-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39H,3-34,37-38H2,1-2H3,(H,46,47)/p-1

InChI Key

BBLFFWBFWKPELN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)[O-])C(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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